![molecular formula C23H23N5O3S B2967484 N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 896319-43-0](/img/structure/B2967484.png)

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

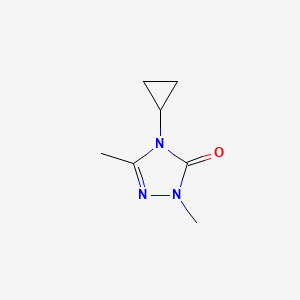

“N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide” is a compound that belongs to the class of triazole analogues . Triazole analogues are heterocyclic compounds that have significant biological and pharmacological properties . They are known for their antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and other pharmacological activities .

Synthesis Analysis

The synthesis of triazole analogues involves the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres . This process involves substituting the oxygen atom of the oxadiazole nucleus with a nitrogen triazole analogue . Specific synthesis procedures for “this compound” are not available in the retrieved information.Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “this compound” is not available in the retrieved information.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

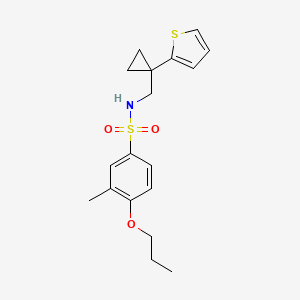

Research on related triazole derivatives, such as those involving 4-methoxyphenyl groups, has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties. Some compounds exhibited good to moderate activity against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Amino Acid Derivatives

Another study by Kóczán et al. (2001) focused on synthesizing and characterizing fluorescent analogs of oxazolone, which shares structural motifs with the specified compound. These fluorescent derivatives were evaluated for their spectral properties, potentially useful for monitoring cellular compartments of different pH, suggesting applications in bioimaging and diagnostics (Kóczán et al., 2001).

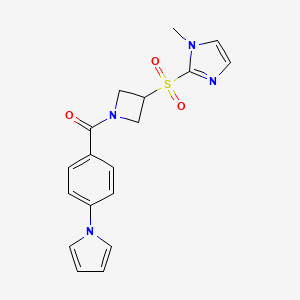

PET Imaging Agent for CRF1 Receptors

Research by Kumar et al. (2006) introduced a compound synthesized from a precursor involving a triazolo[4,5-c]pyridinyl group for PET imaging of CRF1 receptors. Though not directly related, this work demonstrates the utility of structurally complex triazoles in developing imaging agents for neurological studies (Kumar et al., 2006).

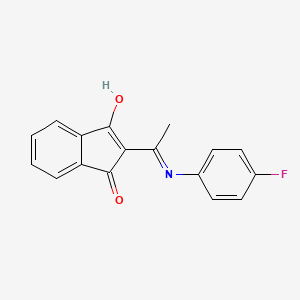

Herbicidal Activities of Triazolinone Derivatives

Luo et al. (2008) explored the herbicidal activities of novel triazolinone derivatives, highlighting the potential agricultural applications of such compounds. This research underscores the versatility of triazolone and related structures in developing substances with specific biological activities, such as weed control in agriculture (Luo et al., 2008).

Direcciones Futuras

Triazole analogues, due to their significant biological and pharmacological properties, have attracted strong interest in medicinal chemistry . They are widely used in different potential activities . Therefore, future research could focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new triazole analogues with enhanced pharmacological activities.

Mecanismo De Acción

Target of Action

It is known that compounds containing a 1,2,4-triazole moiety are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is worth noting that the stability of 1,2,4-triazole compounds under various environmental conditions is an important consideration in their use .

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-14-5-4-6-17(13-14)25-22(30)21(29)24-12-11-19-15(2)28-23(32-19)26-20(27-28)16-7-9-18(31-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDOUAOEELWFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

![ethyl 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2967406.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2967413.png)

![1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2967414.png)

![2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole](/img/structure/B2967416.png)

![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)

![2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B2967419.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967420.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)